![molecular formula C13H16N2O B2992990 N-[4-(吡咯烷-1-基)苯基]丙-2-烯酰胺 CAS No. 1155013-80-1](/img/structure/B2992990.png)

N-[4-(吡咯烷-1-基)苯基]丙-2-烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

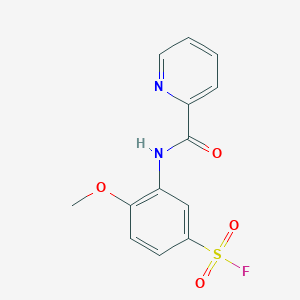

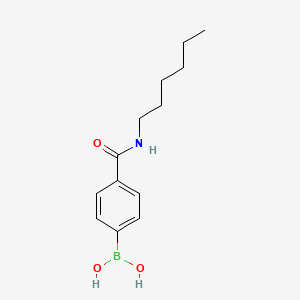

N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide is a small molecule with potential applications in various fields. It has a molecular weight of 230.27 . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The structure of N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Physical and Chemical Properties Analysis

N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide is a powder at room temperature . Its InChI Code is 1S/C13H14N2O2/c1-2-12(16)14-10-5-7-11(8-6-10)15-9-3-4-13(15)17/h2,5-8H,1,3-4,9H2,(H,14,16) .科学研究应用

多取代吡咯和吡啶的合成与N-[4-(吡咯烷-1-基)苯基]丙-2-烯酰胺具有结构相似性的N-炔丙基β-烯胺酮已被用作合成多取代吡咯和吡啶的中间体。使用DMSO作为溶剂和特定的条件,如存在Cs2CO3或CuBr,可以分别将环化反应引导至吡咯或吡啶。这突出了该化合物在促进有机化学中不同的合成途径中的作用(Cacchi, Fabrizi, & Filisti, 2008)。

分子相互作用研究涉及与N-[4-(吡咯烷-1-基)苯基]丙-2-烯酰胺相关的化合物N-苯基-3-(吡啶-4-基)丙-2-烯酰胺在乙醇溶液中的研究为分子相互作用提供了有价值的见解。通过在不同温度下研究各种声学参数,研究人员已经能够推断溶质对溶质-溶剂和溶剂-溶剂相互作用的影响,这对了解此类化合物在溶液中的行为至关重要(Tekade, Lohakare, Bajaj, & Naik, 2015)。

组蛋白脱乙酰酶抑制N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-氨基)甲基]苯甲酰胺在结构上类似于N-[4-(吡咯烷-1-基)苯基]丙-2-烯酰胺,已显示出作为组蛋白脱乙酰酶(HDAC)抑制剂的潜力。它对HDAC 1-3和11表现出选择性,阻断癌细胞增殖并诱导多种抗癌作用,例如组蛋白乙酰化、p21表达、细胞周期停滞和凋亡。该化合物的生物利用度和抗肿瘤活性使其成为作为抗癌药物进行临床试验的候选者(Zhou et al., 2008)。

抗炎活性包括具有吡咯烷亚结构的化合物的布洛芬类似物的合成和评估揭示了有效的抗炎活性。这表明N-[4-(吡咯烷-1-基)苯基]丙-2-烯酰胺和相关化合物在炎症管理中具有潜在的治疗应用(Rajasekaran, Sivakumar, & Jayakar, 1999)。

未来方向

The pyrrolidine ring in N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide is a versatile scaffold for novel biologically active compounds . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests potential for further development and exploration in drug design.

属性

IUPAC Name |

N-(4-pyrrolidin-1-ylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-13(16)14-11-5-7-12(8-6-11)15-9-3-4-10-15/h2,5-8H,1,3-4,9-10H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPRAUMTVDGXSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=C(C=C1)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2992907.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2992911.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]thiophene-3-carboxamide](/img/structure/B2992912.png)

![2,6-difluoro-N-{4-[4-(4-fluorophenyl)piperazino]phenyl}benzenecarboxamide](/img/structure/B2992917.png)

![N-(4-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2992920.png)

![N-[1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-yl]prop-2-enamide](/img/structure/B2992922.png)

![ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B2992924.png)

![4-(Aminomethyl)-N,N-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B2992926.png)